(2E)-1-(4-ethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-one
Overview
Description
(2E)-1-(4-ethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of an ethoxy group on one phenyl ring and a trifluoromethyl group on the other, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-ethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethoxybenzaldehyde and 2-(trifluoromethyl)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the chalcone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-ethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Epoxides: Formed through oxidation.
Alcohols: Resulting from reduction.
Substituted Chalcones: Produced via electrophilic substitution.
Scientific Research Applications
(2E)-1-(4-ethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(4-ethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-methoxyphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-one
- (2E)-1-(4-ethoxyphenyl)-3-[2-(difluoromethyl)phenyl]prop-2-en-1-one
- (2E)-1-(4-ethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol
Uniqueness
The presence of both ethoxy and trifluoromethyl groups in (2E)-1-(4-ethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-one imparts unique electronic and steric properties, making it distinct from other chalcones. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-1-(4-ethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3O2/c1-2-23-15-10-7-14(8-11-15)17(22)12-9-13-5-3-4-6-16(13)18(19,20)21/h3-12H,2H2,1H3/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEFOFKJHYVJGR-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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